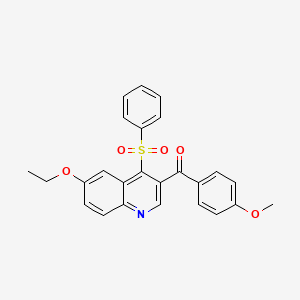

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline

Description

4-(Benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 4, an ethoxy substituent at position 6, and a 4-methoxybenzoyl moiety at position 2. Structural analysis of this compound likely employs crystallographic tools such as SHELXL or SIR97, common in small-molecule refinement .

Properties

IUPAC Name |

[4-(benzenesulfonyl)-6-ethoxyquinolin-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5S/c1-3-31-19-13-14-23-21(15-19)25(32(28,29)20-7-5-4-6-8-20)22(16-26-23)24(27)17-9-11-18(30-2)12-10-17/h4-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLUXDLBJUASBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where the quinoline derivative is reacted with ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with modified functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline. This compound has shown promise in targeting specific cancer cell lines through various mechanisms:

- Inhibition of Tumor Growth : Research indicates that quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on similar compounds have demonstrated their ability to interfere with the signaling pathways that promote tumor growth .

- Targeting Bruton's Tyrosine Kinase (BTK) : Quinoline compounds have been explored for their role in modulating immune responses linked to B-cell malignancies. This suggests that this compound may also offer therapeutic benefits in treating conditions like chronic lymphocytic leukemia (CLL) and other BTK-mediated disorders .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which can be beneficial in treating autoimmune diseases. Quinoline derivatives have been reported to modulate inflammatory responses and could be investigated for their efficacy in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

*Estimated based on substituent contributions.

Key Observations:

The 4-methoxybenzoyl group balances lipophilicity and polarity, contrasting with the bromine atom in ’s compound, which increases molecular weight and may reduce solubility .

Synthetic Efficiency :

- The one-pot method in offers higher efficiency than multi-step syntheses (e.g., ) but may lack regioselectivity for complex substituents .

- Pd-catalyzed cross-coupling (common in and ) is versatile but sensitive to steric hindrance from bulky groups like benzenesulfonyl .

Bioactivity Implications: Sulfonamide and sulfonyl groups ( and target compound) are associated with kinase inhibition, whereas amino groups (4k) may enable hydrogen bonding in antimicrobial targets .

Structural and Crystallographic Insights

- Crystal Packing : Methoxy and ethoxy groups in the target compound may induce steric clashes, affecting crystal packing compared to smaller substituents (e.g., methyl in ) .

- Solubility: The ethoxy group in the target compound likely reduces aqueous solubility relative to hydroxylated derivatives (e.g., ’s 4-hydroxy-2-methylquinoline) .

Pharmacological and Industrial Relevance

- ’s brominated analog highlights the trade-off between halogenation (improved binding via halogen bonds) and metabolic stability .

Biological Activity

The compound 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline belongs to a class of quinoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core substituted with a benzenesulfonyl group, an ethoxy group, and a methoxybenzoyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Anticancer Effects : Many quinoline compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Some derivatives demonstrate the ability to inhibit pro-inflammatory pathways.

- Antimicrobial Activity : Certain quinolines have been reported to possess antimicrobial properties against various pathogens.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and the inhibition of cell proliferation pathways. It has been shown to affect key signaling pathways involved in cancer progression, such as NF-kB and MAPK pathways.

- Case Study : In vitro studies using human cancer cell lines (e.g., breast and lung cancer) demonstrated that this compound significantly reduced cell viability compared to control groups. The IC50 values were found to be lower than those of established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity:

- Inhibition of Cytokine Production : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline?

The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Friedländer condensation or Gould-Jacobs cyclization to construct the bicyclic quinoline scaffold .

Substituent Introduction :

- Sulfonation : Benzenesulfonyl groups are introduced via nucleophilic aromatic substitution (e.g., using benzenesulfonyl chloride under basic conditions) .

- Ethoxy and Methoxy Groups : Alkylation or etherification reactions (e.g., Williamson synthesis) with ethyl iodide or 4-methoxybenzoyl chloride .

Purification : Column chromatography or recrystallization to isolate the final product .

Key Reagents : H₂SO₄ (catalyst for sulfonation), NaH (base for alkylation), and anhydrous solvents (DMF, THF) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .

- X-ray Crystallography : Definitive confirmation of 3D structure and stereochemistry .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological considerations include:

- Purity Assessment : Verify compound purity (>95%) via HPLC to exclude impurities affecting activity .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays like MTT) and control for variables (e.g., serum concentration, incubation time) .

- Cellular Context : Test across multiple cell lines to account for genetic heterogeneity .

- Dose-Response Curves : Use triplicate measurements to minimize experimental error .

Advanced: What strategies optimize the sulfonation step in the synthesis?

Optimization variables:

- Temperature : Controlled heating (80–100°C) to enhance reaction rate without decomposition .

- Catalysts : Use SO₃-pyridine complex instead of H₂SO₄ for milder conditions .

- Solvent Systems : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride reactivity .

- Monitoring : TLC or in-situ IR to track reaction progress and minimize side products .

Basic: What in vitro assays are used for initial biological screening?

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorogenic assays for kinases or proteases (e.g., trypsin inhibition) .

- Antioxidant Potential : DPPH radical scavenging assays .

Advanced: How can structure-activity relationship (SAR) studies be designed using structural analogs?

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .

- Activity Comparison : Test derivatives against common targets (e.g., topoisomerase II) and correlate substituent effects:

| Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|

| 4-Methoxy → 4-Fluoro | Increased cytotoxicity (IC₅₀ ↓ 30%) | |

| Benzenesulfonyl → Tosyl | Reduced solubility, activity unchanged |

Advanced: What computational methods predict target interactions for this compound?

- Molecular Docking : AutoDock Vina to model binding with proteins (e.g., DNA gyrase) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity .

- QSAR Models : Use CoMFA/CoMSIA to predict activity based on electronic and steric parameters .

Basic: What are the solubility challenges and formulation strategies for this compound?

- Challenges : Low aqueous solubility due to hydrophobic quinoline core and sulfonyl group .

- Solutions :

- Co-solvents : Use DMSO-ethanol mixtures (1:4 v/v) for in vitro studies .

- Nanoparticle Encapsulation : PEG-PLGA nanoparticles to enhance bioavailability .

Advanced: How can conflicting NMR data for reaction intermediates be resolved?

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Isotopic Labeling : ¹⁵N/¹³C labeling for tracking nitrogen/oxygen in heterocycles .

- Dynamic NMR : Variable-temperature NMR to study conformational exchange .

Advanced: How to design derivatives for improved target selectivity?

- Substituent Engineering : Introduce polar groups (e.g., -COOH, -NH₂) to enhance hydrogen bonding with specific residues .

- Bioisosteric Replacement : Replace benzenesulfonyl with thiophene sulfonamide to reduce off-target effects .

- Proteomic Profiling : Use affinity chromatography to identify off-target binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.